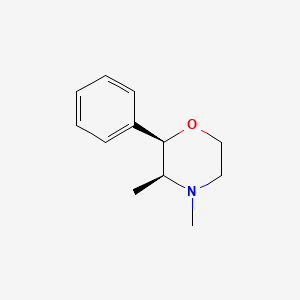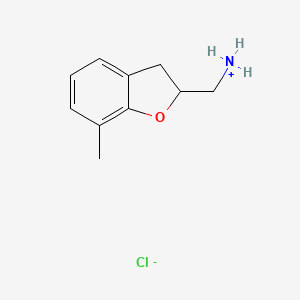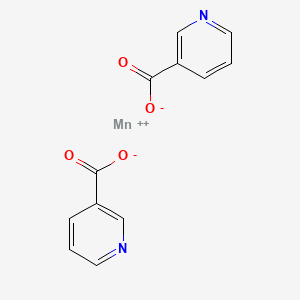
Manganese dinicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese dinicotinate is a coordination compound consisting of manganese ions and the dinicotinate ligand, which is derived from nicotinic acid (vitamin B3)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese dinicotinate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with nicotinic acid in an aqueous solution. The reaction typically involves heating the mixture under reflux to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactions using manganese salts and nicotinic acid in controlled environments. The process may include purification steps to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese dinicotinate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions may involve replacing the nicotinate ligand with other ligands.
Major Products Formed:
Oxidation Products: Oxidation of this compound can yield manganese oxides or other manganese-based compounds.
Reduction Products: Reduction reactions can produce manganese(II) species.
Substitution Products: Substitution reactions can lead to the formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese-based compounds.
Biology: Manganese dinicotinate has been investigated for its role in biological systems, particularly in enzyme catalysis and metal ion transport.
Medicine: The compound has shown potential as a therapeutic agent due to its antioxidant properties and ability to modulate metal ion homeostasis.
Industry: this compound is used in the production of pigments, ceramics, and other materials requiring manganese compounds.
Wirkmechanismus
The mechanism by which manganese dinicotinate exerts its effects involves its interaction with metal ions and enzymes. The compound can chelate metal ions, affecting their availability and activity in biological systems. Additionally, this compound can influence enzyme activity by modulating the redox state of manganese ions.
Molecular Targets and Pathways:
Metal Ion Chelation: this compound can chelate metal ions such as iron and zinc, affecting their biological functions.
Enzyme Modulation: The compound can modulate the activity of enzymes that require manganese as a cofactor.
Vergleich Mit ähnlichen Verbindungen
Manganese(II) Acetylacetonate: Used as a catalyst and in materials science.
Manganese(III) Acetylacetonate: Employed in organic synthesis and as a precursor for other manganese compounds.
Eigenschaften
CAS-Nummer |
28029-54-1 |
|---|---|
Molekularformel |
C12H8MnN2O4 |
Molekulargewicht |
299.14 g/mol |
IUPAC-Name |
manganese(2+);pyridine-3-carboxylate |
InChI |
InChI=1S/2C6H5NO2.Mn/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 |
InChI-Schlüssel |
DGCVKTDQGSVWLG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Mn+2] |
Verwandte CAS-Nummern |
59-67-6 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


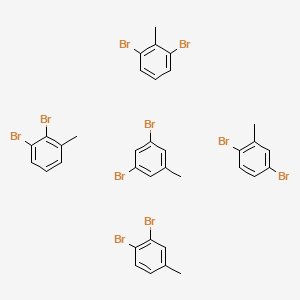
![2-bromoethyl-[(4-chlorophenyl)methyl]-ethylazanium;bromide](/img/structure/B15341237.png)
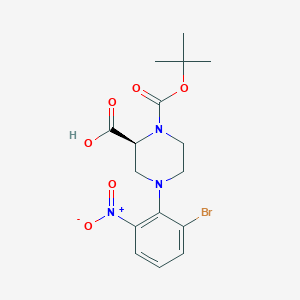

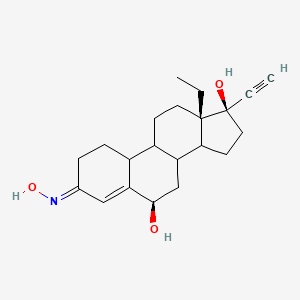
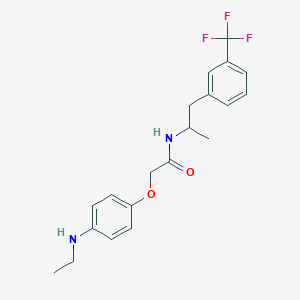
![4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]benzamide](/img/structure/B15341282.png)
![copper;2-[[(Z)-N-[2-hydroxy-5-[(3-sulfamoylphenyl)sulfamoyl]anilino]-C-phenylcarbonimidoyl]diazenyl]benzoic acid](/img/structure/B15341286.png)
